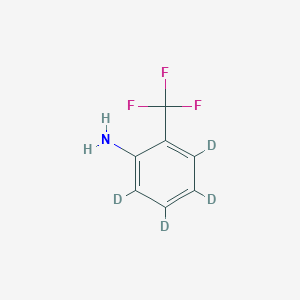
2-Trifluoromethylaminobenzene-3,4,5,6-d4
Vue d'ensemble
Description
2-Trifluoromethylaminobenzene-3,4,5,6-d4 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. . It is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
One common method is the deuterium exchange reaction, where hydrogen atoms in the parent compound, 2-Trifluoromethylaminobenzene, are replaced with deuterium atoms using deuterated reagents. Industrial production methods may involve large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
2-Trifluoromethylaminobenzene-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the nitro compounds back to the amine form using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens or alkyl halides.
Applications De Recherche Scientifique
2-Trifluoromethylaminobenzene-3,4,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Serves as a chemical reference for identification, qualitative and quantitative analysis, and detection.
Mécanisme D'action
The mechanism of action of 2-Trifluoromethylaminobenzene-3,4,5,6-d4 involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study the behavior of its parent compound, 2-Trifluoromethylaminobenzene, in various biological and chemical systems. The deuterium atoms provide a distinct signal in analytical techniques such as NMR spectroscopy, allowing researchers to monitor the compound’s distribution and transformation.
Comparaison Avec Des Composés Similaires
2-Trifluoromethylaminobenzene-3,4,5,6-d4 is unique due to its deuterium labeling, which distinguishes it from its non-labeled counterpart, 2-Trifluoromethylaminobenzene. Similar compounds include:
2-Trifluoromethylaminobenzene: The non-labeled version of the compound, used in similar applications but without the benefits of stable isotope labeling.
2-Aminobenzotrifluoride: Another related compound used in the synthesis of various chemical intermediates.
These similar compounds share some properties and applications but lack the specific advantages provided by deuterium labeling, such as enhanced stability and distinct analytical signals.
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLXCTYLWZJBKA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(F)(F)F)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(2-Bromo-5-trifluoromethylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1486914.png)
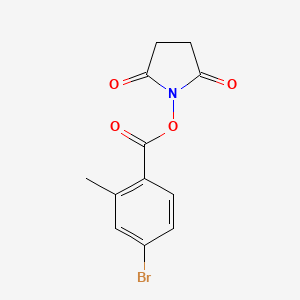
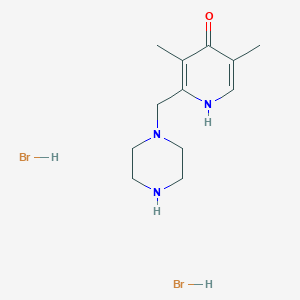
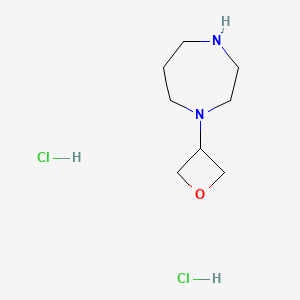
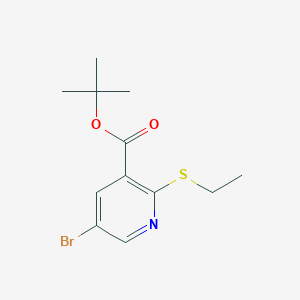
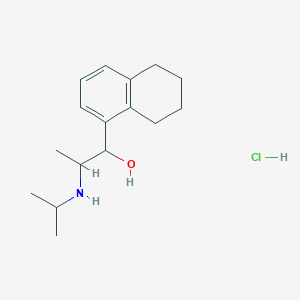
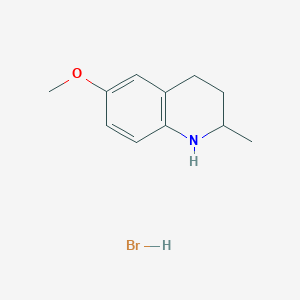
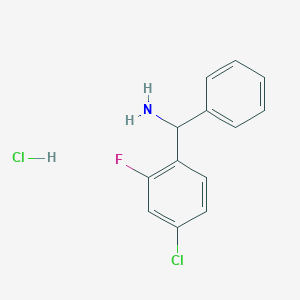
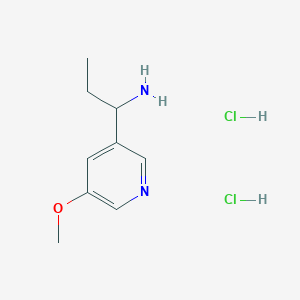
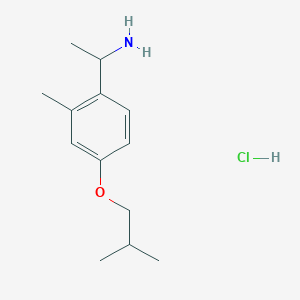

![2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate](/img/structure/B1486929.png)


